Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Descripción general

Descripción

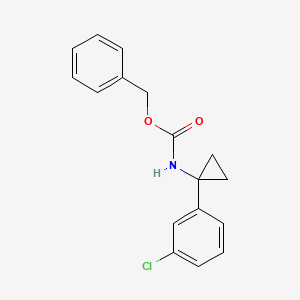

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C17H16ClNO2 and a molecular weight of 301.77 g/mol It is characterized by the presence of a benzyl group, a 3-chlorophenyl group, and a cyclopropylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate typically involves the reaction of benzyl chloroformate with 1-(3-chlorophenyl)cyclopropylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the benzyl or chlorophenyl rings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. The compound's structural features allow it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on cyclopropane derivatives has shown that modifying substituents can enhance biological activity against cancer cell lines, such as HeLa cells . The incorporation of halogens like chlorine can influence the compound's potency and selectivity.

- Neuropharmacological Applications : Carbamate derivatives are known for their neuroactive properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurological disorders. Its interaction with neurotransmitter systems warrants further investigation into its pharmacological profile .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Synthesis of Carbamates : this compound can be utilized in the synthesis of other carbamate derivatives through acylation reactions. Its reactivity towards alcohols and amines allows for the formation of stable activated carbonates, which can be further transformed into various carbamates .

- Building Block for Drug Development : The compound's ability to act as a building block in synthesizing pharmaceutical agents highlights its importance in drug discovery. Its unique cyclopropane structure may lead to novel pharmacological profiles that differentiate it from other carbamate-based drugs .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

- Modification of Substituents : Research indicates that altering substituents on the cyclopropane ring or the phenyl group can significantly affect biological activity. For example, changing halogen positions or substituting different functional groups can enhance or diminish anticancer efficacy .

- Comparative Analysis : A comparative study with structurally similar compounds reveals that variations in substituents lead to different pharmacokinetic and pharmacodynamic properties. This information is vital for designing more effective derivatives tailored for specific therapeutic targets.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate include:

- Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate

- Benzyl (1-(3-fluorophenyl)cyclopropyl)carbamate

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the cyclopropylcarbamate moiety. These structural features confer unique chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a cyclopropyl ring and a chlorophenyl substituent. This specific arrangement contributes to its unique chemical reactivity and biological properties. The presence of the cyclopropyl moiety is particularly significant as it can influence the compound's interaction with biological targets.

Inhibition Studies

Research has indicated that carbamate compounds can inhibit various enzymes involved in neurotransmission. A study highlighted that O-aromatic carbamates exhibited moderate inhibition of both AChE and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM . Although specific data for this compound is not extensively documented, its structural similarities to known inhibitors suggest potential activity in this area.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications in the chemical structure affect biological activity. For example, variations in the substitution pattern on the phenyl ring or alterations in the cyclopropane structure can lead to significant changes in potency and selectivity against biological targets. A comparative analysis with similar compounds indicates that the chlorinated derivative may possess distinct pharmacological properties due to its unique electronic and steric characteristics .

Case Studies

Several studies have examined related compounds with structural similarities to this compound:

- Inhibition of Cholinesterases : Research on related carbamates showed that certain derivatives could effectively inhibit AChE, which is crucial for managing conditions like Alzheimer's disease . The potential for this compound to exhibit similar effects warrants further investigation.

- Antiparasitic Activity : Some carbamate derivatives have demonstrated antiparasitic effects, indicating that modifications in structure can enhance efficacy against specific pathogens. The incorporation of polar functionalities has been noted to improve aqueous solubility while maintaining biological activity .

Data Summary

| Compound Name | Biological Activity | IC50 Values |

|---|---|---|

| This compound | Potential AChE Inhibitor | TBD |

| O-Aromatic Carbamates | Moderate AChE/BChE Inhibition | 1.60 - 311.0 µM |

| Carbamate Derivatives | Antiparasitic Activity | Varies by derivative |

Propiedades

IUPAC Name |

benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLIQLRJAQUQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681988 | |

| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-39-0 | |

| Record name | Carbamic acid, N-[1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.